molecular formula C13H17N3O B7189474 N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide

N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide

Cat. No.: B7189474
M. Wt: 231.29 g/mol
InChI Key: LSGLBKZHNLOWLY-UHFFFAOYSA-N
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Description

N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide is a chemical compound that features a pyridine ring substituted with a cyano group at the 3-position and a dimethylpentanamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide typically involves the reaction of 3-cyanopyridine with 3,3-dimethylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide is unique due to the presence of both the cyano and dimethylpentanamide groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-4-13(2,3)7-12(17)16-11-5-6-15-9-10(11)8-14/h5-6,9H,4,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGLBKZHNLOWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=O)NC1=C(C=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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